1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid
Overview
Description
The compound “1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid” is a complex organic molecule. It contains an indazole group, which is a type of nitrogen-containing heterocycle . It also has a cyclopropylmethyl group, which is a cyclopropane ring attached to a methyl group . The carboxylic acid group is a common functional group in organic chemistry, often involved in reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps, including the formation of the indazole ring, the introduction of the cyclopropylmethyl group, and the attachment of the carboxylic acid group. The synthesis could potentially involve techniques such as cyclopropanation, nucleophilic substitution, or cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indazole ring and the cyclopropylmethyl group. The indazole ring is a bicyclic structure containing two nitrogen atoms, while the cyclopropylmethyl group is a three-membered ring attached to a methyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The carboxylic acid group is often involved in reactions such as esterification or amidation. The indazole ring might participate in electrophilic substitution reactions, and the cyclopropylmethyl group could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups (like the carboxylic acid group) would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Organic Synthesis
1-(Cyclopropylmethyl)-1H-indazole-6-carboxylic acid: is a versatile building block in organic synthesis. Its indazole core is a crucial scaffold in the synthesis of various heterocyclic compounds. The cyclopropyl group can undergo ring-opening reactions, providing access to a range of functionalized products .
Medicinal Chemistry
In medicinal chemistry, this compound finds application in the design of new drugs. The indazole moiety is present in many pharmacologically active molecules, and modifications at the 6-carboxylic acid position allow for the development of targeted drug candidates with potential anti-inflammatory and analgesic properties .
Material Science
The cyclopropyl group’s strain and reactivity are exploited in material science to create polymers with unique mechanical properties. The acid functionality of the compound can be used to form ester linkages, leading to the development of novel polymeric materials .
Environmental Science
In environmental science, derivatives of this compound could be used as molecular probes to study soil composition and pollutant distribution. The stability of the indazole ring system makes it suitable for environmental analysis .
Analytical Chemistry
This compound can serve as a standard or reference material in analytical chemistry due to its distinct spectroscopic features. It can help in calibrating instruments or developing new analytical methods for detecting similar structures .
Pharmacology
The compound’s potential in pharmacology is significant due to the indazole nucleus, which is a common feature in molecules with central nervous system activity. It could be used to synthesize analogs for studying neurotransmitter pathways .
Biochemistry
In biochemistry, the compound’s cyclopropyl group can be used to mimic certain amino acid side chains, aiding in the study of enzyme-substrate interactions and protein folding mechanisms .
Supramolecular Chemistry
Lastly, in supramolecular chemistry, the compound’s ability to form hydrogen bonds and engage in π-stacking interactions makes it a candidate for constructing complex molecular assemblies and studying non-covalent interactions .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that 1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid may interact with a variety of biological targets, potentially leading to diverse biological activities.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and have been found in many important synthetic drug molecules . This suggests that the compound may influence a variety of biochemical pathways, leading to a broad spectrum of biological effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that the compound’s action results in a wide range of molecular and cellular effects.
properties
IUPAC Name |
1-(cyclopropylmethyl)indazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)9-3-4-10-6-13-14(11(10)5-9)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSNWYTWGGRTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC(=C3)C(=O)O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-indazole-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.